Product packaging for Gallium trifluoride(Cat. No.:CAS No. 7783-51-9)

Gallium trifluoride

Cat. No.: B1198137
CAS No.: 7783-51-9
M. Wt: 126.718 g/mol
InChI Key: WXXZSFJVAMRMPV-UHFFFAOYSA-K
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Description

Significance of Gallium Trifluoride in Contemporary Chemical Research

This compound plays a crucial role in contemporary chemical research due to its diverse applications and fundamental chemical characteristics:

Precursor in Semiconductor Applications: GaF₃ is a key precursor in the synthesis of gallium oxide (Ga₂O₃), a material gaining prominence in semiconductor technologies and gas sensor applications due to its high sensitivity to various gases. ontosight.aismolecule.comcymitquimica.com It is employed in advanced deposition techniques such as Atomic Layer Deposition (ALD) and Molecular Beam Epitaxy (MBE) to produce thin films of Ga₂O₃ with precise control over thickness and composition. smolecule.com Beyond Ga₂O₃, GaF₃ also serves as a precursor for other vital gallium-based semiconductor compounds, including gallium arsenide (GaAs) and gallium nitride (GaN). ontosight.aisamaterials.com

Catalysis: GaF₃ exhibits significant catalytic activity, particularly in organic synthesis. heegermaterials.comnanorh.com Its high Lewis acidic character enables it to catalyze reactions, such as the dismutation of dichlorodifluoromethane, although its activity might be comparatively lower than similar aluminum fluoride (B91410) systems. Furthermore, GaF₃ can act as an active dopant in otherwise catalytically inactive host matrices, as demonstrated in magnesium fluoride-gallium trifluoride doped systems, where optimal catalytic activity is observed at approximately 20 weight percent GaF₃ concentrations.

Optical Materials: The compound is integral to the development of advanced optical materials. Its high transparency and thermal resistance make it suitable for manufacturing optical fibers. ontosight.ainanorh.com It is also utilized in the production of lenses and prisms for ultraviolet (UV) and infrared (IR) spectroscopy, and for the preparation and study of optical fluorogallate glasses. samaterials.comfishersci.senanorh.comthermofisher.com Chemical Vapor Deposition (CVD) processes leverage GaF₃ as a precursor for depositing thin films essential for various optical devices. samaterials.comnanorh.com

Coordination Chemistry: In coordination chemistry, GaF₃ is notable for its ability to function as a Lewis acid and to form stable complexes with a variety of organic and inorganic molecules. Its six-coordinate geometry facilitates diverse ligand interactions, leading to the formation of stable complexes with macrocyclic ligands, such as triazacyclononane derivatives, which exhibit unique coordination behavior. These complexes can even serve as "metalloligands," capable of coordinating with alkali metal cations and ammonium (B1175870) ions in aqueous solutions.

Emerging Applications: Research trajectories extend to exploring GaF₃'s potential in fluoride ion batteries, which are being investigated for their high energy density and potential in electric vehicles and grid storage. nanorh.com Additionally, GaF₃ has been studied for applications in the nuclear industry, including the development of new materials for nuclear fuel and radiation-resistant coatings. nanorh.com It is also widely used as a fundamental research material for synthesizing other fluoride compounds and investigating the properties of fluorine-containing materials. nanorh.com

Table 1: Key Physical and Structural Properties of this compound

PropertyValueReference
Molecular FormulaGaF₃ wikipedia.orgnih.govamericanelements.comsamaterials.comheegermaterials.comnist.gov
Molecular Weight126.718 g/mol ontosight.aiwikipedia.orgnih.govamericanelements.comsamaterials.comheegermaterials.comnist.gov
AppearanceWhite crystalline solid/powder ontosight.aiwikipedia.orgnih.govsamaterials.comheegermaterials.com
Density4.47 g/cm³ ontosight.aiwikipedia.orgamericanelements.comsamaterials.comheegermaterials.com
Melting Point>1000°C (under pressure); 800°C ontosight.aiwikipedia.orgamericanelements.comsamaterials.comheegermaterials.comfishersci.se
Sublimation Point~950°C wikipedia.orgsamaterials.com
Solubility in Water0.0002 g/100 mL (0.2 g/L) (insoluble) wikipedia.orgnih.govsamaterials.comheegermaterials.comfishersci.se
Crystal StructureRhombohedral (FeF₃ prototype) wikipedia.orgheegermaterials.comresearchgate.net
Gallium CoordinationSix-coordinate wikipedia.orgheegermaterials.comresearchgate.net

Overview of Research Trajectories in this compound Chemistry

Contemporary research in GaF₃ chemistry follows several key trajectories, focusing on synthesis, structural elucidation, theoretical modeling, and advanced applications:

Synthesis Methods: Research continues to refine and explore various synthesis routes for GaF₃. Common methods include the direct fluorination of gallium metal or gallium oxide (Ga₂O₃) using hydrofluoric acid (HF) or fluorine gas, typically conducted at elevated temperatures. wikipedia.orgsamaterials.comheegermaterials.comsmolecule.com Another established method involves the thermal decomposition of ammonium hexafluorogallate ((NH₄)₃GaF₆). wikipedia.orgsamaterials.comheegermaterials.comsmolecule.com These synthetic approaches aim to achieve high purity and controlled forms of GaF₃ for specific applications.

Structural Studies: Detailed structural investigations are crucial for understanding GaF₃'s properties. Studies have focused on the refinement of its rhombohedral crystal structure (R3̅c space symmetry group), confirming that gallium atoms are six-coordinate within GaF₆ octahedra that share vertices. wikipedia.orgheegermaterials.comresearchgate.net Gas-phase diffraction techniques have been employed to analyze its structural and vibrational frequencies. osti.gov Furthermore, research delves into the structural chemistry of fluoride and mixed-ligand fluoride complexes of gallium(III), examining the geometry of gallium and outer sphere cation coordination polyhedra, and the association of gallium atoms in dimer and polymer formations. researchgate.net

Theoretical Investigations: Computational chemistry, particularly Density Functional Theory (DFT) and ab initio calculations, plays a significant role in understanding GaF₃'s fundamental properties and predicting its behavior. These theoretical studies investigate aspects such as fluoride binding ability and the thermodynamic stability of different isomers of GaF₃ complexes. nih.gov For instance, ab initio investigations of magnesium-based fluoroperovskite compounds like GaMgF₃ have revealed its electronic and mechanical properties, identifying it as an insulator with a direct band gap. proquest.com Theoretical quantitative scales are also used to assess its Lewis acidity.

Advanced Applications and Complexation: A significant research trajectory involves the development of GaF₃ complexes as molecular scaffolds for ¹⁸F binding in Positron Emission Tomography (PET) imaging. This research aims to create mild radiofluorination conditions that are compatible with sensitive biomolecules, facilitating the preparation of ¹⁸F-radiolabeled tracers. nih.govresearchgate.netacs.orgsnmjournals.orgnih.gov This includes designing novel chelators that can effectively capture Ga(III) species with rapid kinetics at room temperature. snmjournals.org Other research areas include exploring GaF₃'s role as an active dopant in mixed-metal fluoride systems , its behavior in etching processes, particularly in GaAs etching where the formation of low-volatile gallium fluoride can limit the etching rate taylorandfrancis.com, and studies on its vapor pressures and sublimation enthalpies researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Ga B1198137 Gallium trifluoride CAS No. 7783-51-9

Properties

CAS No.

7783-51-9

Molecular Formula

F3Ga

Molecular Weight

126.718 g/mol

IUPAC Name

gallium;trifluoride

InChI

InChI=1S/3FH.Ga/h3*1H;/q;;;+3/p-3

InChI Key

WXXZSFJVAMRMPV-UHFFFAOYSA-K

SMILES

F[Ga](F)F

Canonical SMILES

[F-].[F-].[F-].[Ga+3]

Other CAS No.

7783-51-9

Pictograms

Irritant

Synonyms

F3-Ga
gallium fluoride

Origin of Product

United States

Synthetic Methodologies for Gallium Trifluoride and Its Precursors

Direct Fluorination Pathways for Gallium Trifluoride Synthesis

Direct fluorination involves the reaction of elemental fluorine gas (F₂) with gallium-containing precursors. A common method is the reaction of elemental fluorine gas with gallium(III) oxide (Ga₂O₃) at elevated temperatures, which yields this compound and oxygen gas. wikipedia.org Alternatively, anhydrous GaF₃ can be prepared by directly reacting elemental gallium metal (Ga) with fluorine gas. wikipedia.org

This method typically requires temperatures exceeding 600 °C to overcome kinetic barriers, given that GaF₃ sublimes at 950 °C. wikipedia.org Despite the challenges associated with handling highly corrosive and toxic F₂, this process can achieve yields greater than 95% with minimal byproducts, as confirmed by X-ray diffraction (XRD) analyses. wikipedia.org However, experimental fluorination with F₂ demands extreme caution, as it can lead to the immediate ignition of the precursor if not adequately controlled.

Table 1: Direct Fluorination Synthesis Parameters

ReactantsConditionsProductsYield (%)NotesSource
Ga₂O₃ + F₂Elevated temperatures (>600 °C)GaF₃ + O₂>95Requires specialized equipment wikipedia.org
Ga + F₂High temperatures (around 550 °C)GaF₃N/ACan lead to immediate ignition if uncontrolled wikipedia.org

Hydrofluoric Acid Reaction Routes for this compound Formation

Another established route for GaF₃ synthesis involves the use of hydrofluoric acid (HF) or hydrogen fluoride (B91410) gas. Gallium(III) oxide (Ga₂O₃) can be treated with hydrogen fluoride gas under controlled conditions to produce GaF₃. wikipedia.orgwikipedia.orgeasychem.org Anhydrous GaF₃ can also be prepared by reacting gallium metal with HF under controlled conditions. wikipedia.org

When GaF₃ dissolves in hydrofluoric acid solutions, it forms stable complexes. wikipedia.org Evaporation of these solutions can lead to the formation of this compound trihydrate (GaF₃·3H₂O), which can subsequently be dehydrated to yield anhydrous GaF₃ or, upon further heating, a hydrated form of gallium difluoride hydroxide (B78521). wikipedia.org

Thermal Decomposition Techniques for this compound Preparation

Thermal decomposition provides a pathway for GaF₃ synthesis from suitable precursors. The most widely documented method in this category is the thermal decomposition of ammonium (B1175870) hexafluorogallate ((NH₄)₃GaF₆) at elevated temperatures. wikipedia.orgwikipedia.orgeasychem.org This decomposition process yields this compound and ammonia. wikipedia.org

Ammonium hexafluorogallate, the precursor for this method, can itself be synthesized through various routes. One such route is a mechanochemical reaction between ammonium fluoride and gallium fluoride trihydrate (GaF₃·3H₂O) in a 3:1 molar ratio. Another synthetic pathway for (NH₄)₃GaF₆ involves the reaction of gallium(III) hydroxide (Ga(OH)₃) with hydrofluoric acid and ammonium fluoride.

Solution-Based and Soft Chemistry Approaches for this compound

Solution-based and soft chemistry approaches represent alternative methodologies for the preparation of this compound, often aiming for materials with specific properties such as high surface area. wikipedia.org

Fluoride sol-gel synthesis is recognized as a novel procedure for preparing metal fluorides, including gallium(III) fluoride, with improved properties such as high surface area and enhanced Lewis acidity, which can translate to higher catalytic activity. While research has focused on applying this method to GaF₃, pure GaF₃ has not yet been successfully produced using this specific approach. This technique has been demonstrated for other metal fluorides, such as aluminum fluoride (AlF₃), starting from precursors like commercially available aluminum isopropoxide.

Oxidative decomposition methods are also being explored as novel procedures for the preparation of metal fluorides, leading to materials with exceptionally high surface areas. While the general concept is highlighted for its potential in synthesizing metal fluorides with unique properties, specific detailed research findings or established protocols solely for the oxidative decomposition synthesis of GaF₃ itself are not extensively documented in the provided information.

Information regarding the direct hydrothermal or solvothermal preparation of this compound (GaF₃) materials is not explicitly detailed in the provided search results. While solvothermal processes are mentioned in the context of synthesizing nanocrystalline gallium oxide spinels using gallium acetylacetonate (B107027) as a precursor, this pertains to gallium oxide (Ga₂O₃) and not directly to this compound. Therefore, specific detailed research findings for the hydrothermal or solvothermal synthesis of GaF₃ were not found.

Oxidative Decomposition Methods for this compound

Controlled Synthesis of this compound Morphologies

Controlling the morphology of materials is crucial for tailoring their physical and chemical properties, which in turn dictates their performance in various applications. For this compound, traditional synthesis methods include the direct fluorination of gallium(III) oxide (Ga2O3) using elemental fluorine (F2) or hydrofluoric acid (HF) heegermaterials.com. Another common route is the thermal decomposition of ammonium hexafluorogallate ((NH4)3GaF6) heegermaterials.com. Hydrothermal synthesis has also been explored, where hydrated this compound (GaF3·3H2O) can react with ligands like dimethyl sulfoxide (B87167) (DMSO) to form complexes such as [GaF3(OH2)2(dmso)], which can then be dehydrated researchgate.netresearchgate.net. Additionally, solid-state metathesis reactions between gallium chloride (GaCl3) and alkali metal fluorides like potassium fluoride (KF) have been suggested .

Despite these established synthesis pathways, the literature specifically detailing the controlled synthesis of GaF3 with precise morphologies, such as high surface area powders or uniform nanoscale particles and suspensions, is less extensive than for other gallium compounds like gallium oxide (Ga2O3) researchgate.netrsc.orgmdpi.comresearchgate.netresearchgate.netitmo.ruresearchgate.netmdpi.comrsc.orgscispace.com. However, efforts have been made to explore methods that can influence the morphology and surface properties of GaF3 ung.si.

Preparation of High Surface Area this compound

The pursuit of high surface area materials is driven by their enhanced catalytic activity and other surface-dependent properties. Research has investigated the application of fluoride sol-gel methods for the preparation of gallium(III) fluoride with the aim of achieving improved properties, including high surface area ung.si. This compound synthesized via the sol-gel route has been characterized as an amorphous material exhibiting high Lewis acidity ung.si.

An alternative inorganic route explored for GaF3 preparation is oxidative decomposition of fluorometalates. While this method aimed for improved properties, the resulting material exhibited higher purity but a comparatively lower surface area and was weakly crystalline and catalytically inactive ung.si. This highlights the challenges in achieving both high purity and high surface area simultaneously for GaF3 through certain routes.

Synthesis of Nanoscale this compound Powders and Suspensions

The synthesis of nanoscale materials allows for the manipulation of properties through quantum confinement effects and increased surface-to-volume ratios. While commercial considerations for nanoscale gallium fluoride powders and suspensions exist americanelements.com, detailed scientific literature specifically outlining methods for the controlled synthesis of nanoscale GaF3 powders or stable GaF3 suspensions with precise size and morphology is limited.

Hydrothermal synthesis has shown promise in yielding specific crystal shapes for GaF3. For instance, GaF3 crystals prepared hydrothermally have been described as "colourless, square shaped crystals" erode-sengunthar.ac.in. This indicates a degree of morphological control at the micro- or macro-scale in certain synthetic environments. Beyond powders and bulk crystals, the growth of GaF3 thin films on substrates like GaAs(110) has been studied, where techniques involving exposure to gases like xenon difluoride (XeF2) allow for the formation and control of film thickness, typically up to approximately 15 Å researchgate.net. Annealing processes can also be used to remove these GaF3 films researchgate.net. However, comprehensive reports on the controlled synthesis of discrete nanoscale GaF3 particles (e.g., nanoparticles, nanowires, or nanorods) in powder or suspension forms, akin to the extensive research on gallium oxide nanomaterials, are not widely documented in the scientific literature nih.govacs.orgresearchgate.net.

Crystallographic and Structural Elucidation of Gallium Trifluoride

Crystal Structure Analysis of Gallium Trifluoride Phases

This compound predominantly adopts a structure type analogous to iron(III) fluoride (B91410) (FeF₃) or vanadium(III) fluoride (VF₃). wikipedia.orgresearchgate.netfilinchuk.comerode-sengunthar.ac.in This structural similarity places GaF₃ within a family of metal trifluorides characterized by a network of corner-sharing octahedra.

The crystal structure of GaF₃ is described as a trigonally distorted ReO₃-type cubic structure. researchgate.net It crystallizes in the rhombohedral crystal system, specifically within the R3c space group (No. 167). wikipedia.orgchemicalbook.comresearchgate.netfilinchuk.comerode-sengunthar.ac.in This rhombohedral symmetry is characteristic of its ground-state phase. researchgate.net Early determinations and subsequent refinements, such as those by Roos and Meyer (2001), have provided precise lattice parameters for this rhombohedral phase. researchgate.net

Table 1: Crystallographic Parameters of this compound (GaF₃)

ParameterValueUnitSource
Crystal SystemRhombohedral- wikipedia.orgchemicalbook.comerode-sengunthar.ac.in
Space GroupR3c (No. 167)- wikipedia.orgchemicalbook.comresearchgate.netfilinchuk.comerode-sengunthar.ac.in
Hexagonal Lattice a4.995(1)Å researchgate.net
Hexagonal Lattice c13.063(4)Å researchgate.net
Rhombohedral Lattice a5.20(1)Å researchgate.net
Rhombohedral Angle α57.5° researchgate.net
Z (Formula units per cell)2- researchgate.net

In the FeF₃-type structure of this compound, each gallium atom is surrounded by six fluorine atoms, forming GaF₆ octahedra. wikipedia.orgresearchgate.neterode-sengunthar.ac.inheegermaterials.comsamaterials.com These GaF₆ octahedra are interconnected by sharing their vertices, creating a robust three-dimensional network. researchgate.neterode-sengunthar.ac.in The Ga-F-Ga bond angle, a critical parameter defining the octahedral tilting and network connectivity, has been determined to be 147.79(8)°. researchgate.net This corner-sharing arrangement is fundamental to the structural stability and properties of GaF₃. researchgate.netfilinchuk.com

Table 2: Gallium Coordination Environment in GaF₃

FeatureDescriptionValueUnitSource
Gallium CoordinationOctahedral6-coordinate- wikipedia.orgresearchgate.neterode-sengunthar.ac.inheegermaterials.comsamaterials.com
Coordination PolyhedronGaF₆ Octahedron-- researchgate.netfilinchuk.comerode-sengunthar.ac.incambridge.orgcambridge.org
InterconnectionCorner-sharing of GaF₆ octahedra-- researchgate.netfilinchuk.com
Ga-F-Ga Bond AngleAngle between corner-sharing octahedra147.79(8)° researchgate.net

Investigation of the FeF₃-Type Structure and Rhombohedral Symmetry

Advanced Diffraction Techniques for this compound Structural Studies

Various diffraction techniques have been instrumental in unraveling the structural intricacies of this compound, from its fundamental lattice parameters to its behavior under extreme conditions.

Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides detailed information about the internal lattice, unit cell dimensions, bond lengths, and bond angles of crystalline substances. carleton.edu It has been successfully employed to refine the rhombohedral crystal structure of GaF₃, providing precise data on its atomic positions and lattice parameters. researchgate.neterode-sengunthar.ac.in Beyond the pure compound, SCXRD has been crucial in elucidating the structures of various gallium(III) fluoride complexes. For instance, studies have confirmed distorted octahedral geometries around gallium(III) centers in complexes where fluoride acts as a ligand, often completing a six-coordinate environment. acs.orgdntb.gov.uaresearchgate.net This technique allows for the identification of products from chemical reactions and helps in understanding reaction mechanisms by providing the three-dimensional structure of the resulting crystals. youtube.com

X-ray powder diffraction (XRPD) is widely used to identify crystalline phases present in materials, particularly when single crystals are not available or when studying samples with disordered or amorphous components. nih.govresearchgate.net For this compound, XRPD has been utilized to characterize its crystalline phases, including the rhombohedral α-GaF₃. High-pressure angle-dispersive XRPD studies have provided significant insights into the compression mechanism of GaF₃. These studies revealed that the compression is highly anisotropic, with the c-axis showing minimal pressure dependence (approximately 0.4% reduction) while the a-axis is reduced by about 8.8% at 10 GPa. filinchuk.comcambridge.orgcambridge.org The volume reduction in GaF₃ under pressure is primarily achieved through coupled rotations of the GaF₆ octahedra, which also reduces the volume of the cubooctahedral voids within the structure. filinchuk.comcambridge.orgcambridge.org

Neutron diffraction is a complementary technique to X-ray diffraction, particularly useful for locating light atoms like fluorine in the presence of heavier atoms like gallium, due to the different scattering properties of neutrons. While direct comprehensive neutron diffraction studies focusing solely on GaF₃ are less extensively detailed in the provided search results compared to X-ray methods, neutron diffraction has been applied to isostructural compounds like FeF₃ to study their compression mechanisms and structural evolution. filinchuk.comcambridge.orgresearchgate.net Given that GaF₃ shares the VF₃-type structure with FeF₃, findings from neutron diffraction on FeF₃ regarding octahedral rotations and volume reduction mechanisms are highly relevant to understanding GaF₃. filinchuk.comresearchgate.net Furthermore, neutron diffraction data, often combined with X-ray data, has been used to refine the crystal structures of complex intermetallic compounds containing gallium, indicating its utility in precise structural determinations involving gallium. researchgate.net

X-ray Powder Diffraction Analysis of this compound Materials

Local Coordination Environment Investigations in this compound Systems

Investigations into the local coordination environment of gallium in various fluoride-containing systems reveal its propensity for six-coordination, although variations exist depending on the specific matrix and conditions. researchgate.netnih.gov

Mixed Fluoride and Oxygen Coordination in Gallium-Fluoride-Containing Glasses

In gallium-fluoride-containing glasses, such as gallium fluoride phosphate (B84403) glasses, gallium primarily exhibits six-coordination, featuring a mixed fluoride and phosphate (oxygen) coordination environment. researchgate.netsbpmat.org.br Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷¹Ga NMR, has been instrumental in elucidating these coordination details. researchgate.netnih.gov For instance, ⁷¹Ga NMR results confirm that gallium is predominantly six-coordinated, and techniques like ⁷¹Ga{³¹P} spin echo double resonance (REDOR) measurements provide quantitative estimates of the ligand distribution around gallium. researchgate.net

Studies on (NaPO₃)₁-x(Ga₂O₃)x glasses show that Ga³⁺ is dominantly six-coordinated in glasses with low gallium content. acs.org However, as the gallium content increases (e.g., x > 0.15), lower-coordinated gallium environments become increasingly favored. acs.org The connectivity between phosphorus and gallium in these glasses can be assessed using heteronuclear ⁷¹Ga/³¹P dipolar recoupling experiments, which reveal the presence of P-O-Ga linkages. acs.org The glass network itself is largely sustained by bridging oxygen atoms through P-O-Ga linkages. researchgate.net

Analysis of Hydrogen Bonding Interactions in Hydrated this compound Forms

This compound is virtually insoluble in water. wikipedia.orgchemicalbook.com However, solutions of GaF₃ in hydrofluoric acid (HF) can be evaporated to yield its trihydrate form, GaF₃·3H₂O. wikipedia.orgshef.ac.uk Upon heating, this trihydrate can convert into a hydrated form of GaF₂(OH). wikipedia.org

Spectroscopic Characterization for Structural and Electronic Insights of Gallium Trifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy of Gallium Trifluoride Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local structure and coordination environments in this compound-containing materials. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides insights into the atomic-level structure.

Solid-state ¹⁹F and ⁷¹Ga NMR are instrumental in characterizing the local structure of this compound systems.

¹⁹F NMR: In studies of fluorogallate glasses, ¹⁹F Magic Angle Spinning (MAS) NMR spectra can distinguish between different fluorine environments. For instance, in gallium fluoride (B91410) phosphate (B84403) glasses, ¹⁹F MAS-NMR spectra show the presence of both terminal fluorine species bound to phosphorus and those bound to aluminum (in analogous systems), indicating a complex distribution of fluoride ions within the glass network. researchgate.net In the case of the haloperovskite, K₃GaF₆, ¹⁹F NMR signals at 153 and 180 ppm confirm the presence of GaF₆ octahedral units. researchgate.net

⁷¹Ga NMR: ⁷¹Ga is a quadrupolar nucleus, which means its NMR signals are sensitive to the symmetry of the local electronic environment. This makes ⁷¹Ga NMR particularly useful for determining the coordination number of gallium. In gallium fluoride phosphate glasses, ⁷¹Ga NMR results have shown that gallium is predominantly six-coordinated, existing in a mixed fluoride/phosphate environment. researchgate.net High-field ⁷¹Ga MAS NMR can resolve signals from four-, five-, and six-coordinate gallium sites in complex gallium-containing materials. rsc.orgnationalmaglab.org The chemical shifts and quadrupolar coupling parameters obtained from ⁷¹Ga NMR provide detailed information about the geometry and electronic structure of the gallium centers. pascal-man.comacs.org

NucleusChemical Shift (ppm)AssignmentReference
¹⁹F153, 180GaF₆ octahedral units in K₃GaF₆ researchgate.net
¹⁹F-152 (broad singlet), -176 (broad)Fluoride ligands in [GaF₃(phen)(OH₂)] rsc.org
¹⁹F-176.1 (broad singlet)Fluoride ligand in [GaF(Bn-NODP)] acs.org
⁷¹GaVaries4-, 5-, and 6-coordinate Ga sites rsc.orgnationalmaglab.org

This table presents selected NMR data for this compound and related compounds. The specific chemical shifts can vary depending on the exact chemical environment and experimental conditions.

The combination of data from multiple nuclei, such as ¹⁹F, ³¹P, and ⁷¹Ga, provides a more complete picture of ligand distribution and coordination geometry in mixed-anion systems. In gallium fluoride phosphate glasses, ³¹P NMR with ⁷¹Ga recoupling experiments demonstrated that the glass network is primarily formed by P-O-Ga linkages, with no evidence of P-O-P bonds. researchgate.net This indicates that the phosphate groups are integrated into the gallate network.

In complexes with organic ligands, such as [GaF₃(phen)(OH₂)], ¹H and ¹⁹F{¹H} NMR can be used to characterize the coordination of the organic ligand and the fluoride ions. rsc.org For instance, the presence of distinct broad singlets in the ¹⁹F{¹H} NMR spectrum of [GaF₃(phen)(OH₂)] at room temperature, which resolve at lower temperatures, suggests dynamic processes or exchange between different fluoride environments. rsc.org The coordination geometry around the gallium atom in such complexes is often a distorted octahedron. rsc.orgacs.org

Spin Echo Double Resonance (SEDOR) and other double resonance techniques, like Rotational Echo Double Resonance (REDOR), are powerful for measuring internuclear distances between different types of nuclei. In the context of this compound containing materials, these experiments can provide quantitative information about the connectivity and spatial proximity of different atoms.

For example, ⁷¹Ga{³¹P} SEDOR experiments have been used to quantify the ligand distribution around gallium in gallium fluoride phosphate glasses. researchgate.netresearchgate.net By measuring the dipolar coupling between ⁷¹Ga and ³¹P nuclei, these experiments can determine the number of phosphate groups in the coordination sphere of the gallium atoms. researchgate.net This information is crucial for understanding the detailed structure of the glass network. Similarly, techniques like Rotational Echo Saturation Pulse Double Resonance (RESPDOR) have been developed to measure internuclear distances, such as Al-P distances in analogous aluminophosphate systems, with high precision. researchgate.net

Multi-Nuclear NMR for Ligand Distribution and Coordination Geometry

Vibrational Spectroscopy of this compound

FTIR (Fourier-transform infrared) spectroscopy, a more common IR technique, has been used to study this compound and related compounds. In the haloperovskite K₃GaF₆, an intense band at 497 cm⁻¹ in the FTIR spectrum is attributed to the Ga-F stretching mode. researchgate.net In complexes like [GaF₃(terpy)]·3H₂O and [GaF₃(phen)(OH₂)], multiple bands in the range of 490-560 cm⁻¹ are assigned to Ga-F stretching vibrations, reflecting the lower symmetry of the gallium coordination environment. rsc.org

CompoundGa-F Stretching Frequency (cm⁻¹)Reference
K₃GaF₆497 researchgate.net
[GaF₃(terpy)]·3H₂O548, 504, 490(sh) rsc.org
[GaF₃(phen)(OH₂)]560, 543, 511 rsc.org

This table shows the Ga-F stretching frequencies observed in the IR spectra of this compound-containing compounds.

Raman spectroscopy is highly effective for analyzing the network structure of glasses and crystalline materials. In glasses, Raman spectra can reveal the presence of specific structural units and the degree of network connectivity. For gallium fluoride phosphate glasses, Raman spectra have been used to confirm the transformation of the polyphosphate network structure to one dominated by Al-O-P linkages (in analogous systems) as the AlF₃ content increases. researchgate.net

In crystalline M F₃ compounds (where M can be Ga), Raman scattering has been used to study structural phase transitions. capes.gov.br The Raman spectra of the rhombohedral phase of these compounds can be analyzed based on group theory, and the temperature dependence of the Raman modes can provide insights into the dynamics of the phase transition. capes.gov.br For gallium oxide (Ga₂O₃), a related compound, Raman spectroscopy is used to confirm the crystalline nature and to study the local structure and chemical bonding. utep.eduaps.org The positions of Raman bands can be sensitive to the coordination environment of the gallium atoms. chalcogen.romsaweb.org

Photoacoustic Infrared (IR) Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy in Doped this compound Materials

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. unito.it It provides detailed information on the structure and bonding of paramagnetic species, which are common in transition metal chemistry. unito.itnumberanalytics.com In the context of this compound (GaF3), EPR spectroscopy is employed by intentionally introducing paramagnetic ions, such as transition metals, as probes into the diamagnetic GaF3 host lattice. These dopant ions substitute for Ga³⁺, and their unpaired electrons interact with the local crystal environment, making them sensitive reporters of structural and electronic properties.

The analysis of EPR spectra from doped GaF3 allows researchers to gain insights into the local symmetry of the dopant site, the nature of the chemical bonding, and structural changes, such as phase transitions or recrystallization processes. researchgate.net Key parameters derived from EPR spectra include the g-factor, which is sensitive to the electronic structure of the paramagnetic center, and the zero-field splitting (ZFS) parameters (e.g., D and E), which describe the removal of spin degeneracy even in the absence of an external magnetic field due to the local crystal field. numberanalytics.com

Research on transition metal-doped GaF3 has utilized ions like Iron (Fe³⁺) and Chromium (Cr³⁺) as paramagnetic probes. researchgate.net Studies have been conducted on both amorphous and crystalline (rhombohedral) forms of GaF3. In one such study, the fine structure parameters of Fe³⁺ in well-crystallized rhombohedral GaF3 were determined by simulating the crystalline powder EPR spectrum. researchgate.net The evolution of these parameters was then monitored throughout the recrystallization process of amorphous GaF3, providing a microscopic view of the structural changes. researchgate.net

The superposition model has been applied to EPR data from Cr³⁺ and Fe³⁺-doped GaF3 to compare the lattice relaxation around these probe ions. researchgate.net This model helps in relating the observed EPR parameters to the precise geometry of the dopant's local environment. Furthermore, EPR spectra of Cr³⁺ and Fe³⁺ in amorphous GaF3 have been found to be very similar to those in transition metal fluoride glasses (TMFG), suggesting that the constituent octahedra in these disordered fluoride compounds share closely related distortions. researchgate.net

Dopant IonHost MaterialEPR ParameterValueReference
Fe³⁺Rhombohedral GaF₃Fine Structure ParametersDetermined from powder EPR spectrum simulation researchgate.net
Cr³⁺Amorphous GaF₃Fine Structure Parameter Distribution0.06-0.55 cm⁻¹ researchgate.net
Fe³⁺Amorphous GaF₃Fine Structure Parameter Distribution0.04-0.33 cm⁻¹ researchgate.net

Photoluminescence Spectroscopy in Rare-Earth Doped Gallium Fluoride Materials

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure and optical properties of materials. It involves the excitation of a material with photons, followed by the emission of light as the material relaxes to a lower energy state. In the study of gallium fluoride materials, PL spectroscopy is particularly insightful when the material is doped with optically active ions, such as rare-earth elements or transition metals. itn.pt These dopants act as luminescence centers, and their emission characteristics are highly sensitive to the host lattice.

The luminescence properties of rare-earth ions, such as Europium (Eu²⁺, Eu³⁺) and Cerium (Ce³⁺), are well-documented in various fluoride hosts. core.ac.ukbibliotekanauki.pl The valence state of the ion and the nature of the host matrix, whether crystalline or amorphous, strongly influence the luminescence. nih.gov Eu²⁺ luminescence, for instance, typically presents as a broad emission band resulting from the parity-allowed 4f⁶5d¹ to ⁸S₇/₂ (4f⁷) transition. core.ac.uknih.gov The peak position of this band is highly dependent on the host lattice, varying from the near-UV to the red part of the spectrum. core.ac.uk In contrast, Eu³⁺ luminescence is characterized by sharp peaks from forbidden 4f-4f transitions. nih.gov

Similarly, Ce³⁺ ions are known luminescence centers in fluoride crystals, with emission arising from the 5d→4f transition. core.ac.ukbibliotekanauki.pl Studies in fluorite have identified Ce³⁺ emission bands at 320 nm and 337 or 343 nm. core.ac.ukbibliotekanauki.pl The crystal field strength, which is more dependent on the nature of the ligand than the metal-ligand distance, plays a crucial role in determining the emission characteristics. bibliotekanauki.pl

While extensive research exists for various fluoride crystals, studies on rare-earth doped gallium fluoride specifically have explored more complex systems like gallium garnet crystals and gallium-lanthanum-sulfide glasses. For example, in gadolinium-scandium-gallium-garnet (GSGG) crystals, doping with Cr³⁺ and Nd³⁺ has been shown to improve laser efficiency through energy transfer from Cr³⁺ to Nd³⁺. optica.org The fluorescence of Cr³⁺ in gallium garnets shows a red shift as the crystal field strength decreases. optica.org The investigation of rare-earth doped GaN has also been of significant interest, with studies identifying different Eu³⁺ centers through photoluminescence excitation (PLE) and observing intense red, green, and blue light from Eu³⁺, Er³⁺, and Tm³⁺ dopants, respectively. researchgate.net

The data below summarizes photoluminescence findings in various rare-earth and transition metal-doped fluoride and gallium-containing host materials, illustrating the principles applicable to doped gallium fluoride systems.

Dopant IonHost MaterialExcitation Wavelength (nm)Emission Peak (nm)Reference
Ce³⁺FluoriteNot specified320, 337, or 343 core.ac.ukbibliotekanauki.pl
Eu²⁺CaF₂UV Light425 nih.gov
Eu²⁺LiBaF₃Not specified~359 (sharp line), 370-450 (broad band) researchgate.net
Cr³⁺GdAl₃(BO₃)₄445Two bands (²E → ⁴A₂ and ⁴T₂ → ⁴A₂) rsc.org
Cr³⁺GSGGNot specifiedBroadband ⁴T₂ → ⁴A₂ emission optica.org
Eu³⁺GaNAbove-gap excitation622 researchgate.net

Theoretical and Computational Studies on Gallium Trifluoride

Density Functional Theory (DFT) Applications in Gallium Trifluoride Research

Density Functional Theory (DFT) has become a cornerstone of computational research on gallium compounds, offering a favorable balance between accuracy and computational cost. It has been extensively applied to investigate the electronic structure, stability, and reactivity of this compound and related complexes.

DFT calculations have been instrumental in characterizing the electronic structure and the nature of chemical bonds in gallium fluoride-containing species. Studies on gallium(III) complexes with various ligands have utilized DFT to understand the coordination environment and bonding. For instance, in a gallium(III) complex with a pentadentate macrocyclic bis-phosphinate chelator and a fluoride (B91410) ligand, DFT calculations helped to elucidate the electronic structures. nih.gov The analysis of computed atomic charge densities revealed that upon complexation, electron transfer occurs from the ligand atoms to the gallium center, reducing its positive charge. nih.gov

The nature of the Ga-F bond has been a subject of computational investigation. In gallium oxide clusters, the analysis of vibrational frequencies and charge density points to the significance of the ionic Ga-O bond in stabilizing these structures. mtu.edu This suggests that the Ga-F bond in this compound also possesses a significant ionic character due to the high electronegativity of fluorine. Systematic theoretical analyses of Group 13 metal oxides, including gallium oxide, have used DFT to provide unambiguous information about the degree of ionicity, which is correlated with other material properties. nih.gov

DFT calculations are a powerful tool for predicting the most stable geometric and stereoisomeric forms of gallium fluoride complexes. By computing the relative energies and standard free energies of various possible isomers, researchers can identify the most likely structures to be observed experimentally.

In a study of a gallium(III) complex with a pentadentate macrocyclic ligand, DFT calculations were performed on seven possible isomeric forms of [GaF(Bn-NODP)]. nih.gov The results, summarized in the table below, correctly predicted that the asymmetrically substituted isomer 1/RR would be the most stable, which was consistent with experimental X-ray crystal analysis. nih.gov

Isomer of [GaF(Bn-NODP)]Relative Energy (ΔE) at B3LYP-D3 (kcal/mol)Relative Standard Free Energy (ΔG298K) (kcal/mol)
Isomer 1/RR0.000.00
Isomer 2/RS1.501.20

Similarly, DFT has been used to study the structures of various gallium clusters, identifying the lowest energy isomers through systematic and unbiased structure searches. researchgate.net This capability is crucial for understanding the fundamental chemistry of gallium and its tendency to form different structural motifs. Doping gallium clusters with other elements has also been investigated using DFT, showing that doping can increase the stability of the cluster relative to the pure gallium cluster. acs.org

Gallium compounds, including gallium fluoride complexes, are employed as Lewis acids in catalysis. nih.gov DFT calculations have been pivotal in unraveling the mechanisms of these catalytic reactions. For example, a series of gallium difluoride complexes have been reported as catalysts for the defluorofunctionalization of electron-deficient arenes. nih.govacs.orgchemrxiv.orgacs.orgnih.gov

DFT studies have shown that the catalytic cycle can involve a metathesis reaction where a fluoride ligand is exchanged, forming a metal thiolate intermediate that then acts as a nucleophile. nih.govnih.gov In some cases, such as hydrodefluorination, the catalytic activity is limited but can be recovered by adding a promoter like NaBArF4. nih.govchemrxiv.org DFT calculations were essential in explaining the role of this additive. The calculations indicated that the promoter coordinates with the gallium fluoride complex, weakening the Ga-F bond and lowering the energy barrier for the metathesis step, thereby facilitating catalytic turnover. nih.govacs.org

The following table presents the calculated Gibbs free energy barriers for a key reaction step with and without the promoter, illustrating the effect elucidated by DFT.

ReactionCalculated Gibbs Free Energy Barrier (ΔG298 K)
1-Ga + Et3SiH30.5 kcal mol–1
1-Ga-NaBArF4 + Et3SiH28.8 kcal mol–1

Data from a study on the role of NaBArF4 promoters in defluorofunctionalization reactions catalyzed by gallium fluorides. acs.org

The polarization of the metal-fluoride (M-F) bond is a critical factor in the reactivity of gallium fluoride complexes, particularly in catalytic applications. DFT calculations have provided direct evidence and a quantitative understanding of this phenomenon.

In the context of gallium difluoride complexes used for defluorofunctionalization, NMR titration experiments suggested that an additive, NaBArF4, coordinates to the complex through weak M–F---Na interactions. nih.govacs.orgchemrxiv.orgacs.orgnih.gov DFT calculations confirmed this, characterizing the interaction as a weak electrostatic interaction between the fluorine atoms and the sodium cation. nih.gov This interaction leads to a polarization of the Ga-F bond. nih.govacs.orgchemrxiv.orgacs.orgnih.gov The charge stabilization provided by the Na+ ion during the breaking of the Ga-F bond was found to be the reason for the lower energy barrier in the presence of the promoter. acs.org

Elucidation of Catalytic Mechanisms involving this compound

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of molecular systems, providing insights into dynamic processes, structural arrangements, and thermodynamic properties. While specific MD studies focusing solely on this compound are not abundant in the literature, the methodology has been successfully applied to related gallium systems, demonstrating its potential for GaF3 research.

For instance, MD simulations, often combined with machine learning potentials trained on DFT data, have been used to explore the microscopic structures and properties of liquid gallium and its alloys. rsc.orgrsc.org These simulations can reveal coordination numbers and diffusion behaviors of atoms within the liquid phase. rsc.org Similar approaches have been applied to study gallium oxide systems, including the simulation of interfaces between gallium oxide and other materials like model cell membranes or diamond. researchgate.netaip.org Large-scale atomistic simulations have also been employed to investigate the mechanical behavior and plasticity of amorphous gallium oxide. arxiv.org These studies showcase the capability of MD to model complex gallium-containing systems, which could be extended to investigate the behavior of this compound in different environments, such as in solution or at interfaces.

Machine Learning Approaches in Predicting this compound Structures and Properties

The application of machine learning (ML) in materials science has emerged as a transformative approach, accelerating the discovery and characterization of new materials by predicting their properties from their chemical composition and structure. aip.org This data-driven paradigm offers a significant advantage over traditional experimental and computational methods, which can be time-consuming and resource-intensive. aip.orgpnas.org For inorganic compounds like this compound (GaF₃), machine learning techniques are beginning to provide valuable insights into their fundamental properties and potential applications.

Machine learning models, particularly those based on neural networks, are trained on large datasets of known materials to learn the complex relationships between a material's features and its properties. researchgate.netresearchgate.net These features can range from simple elemental properties to complex structural information represented in formats like crystal graphs. Once trained, these models can make rapid predictions for new or uncharacterized materials. pnas.org

A notable application of machine learning in the study of inorganic compounds is the prediction of melting temperatures. The melting point is a critical property that is often difficult to measure experimentally. pnas.orgnih.gov A significant study by Hong et al. developed a machine learning model based on a graph neural network (GNN) to predict the melting temperatures of approximately 10,000 inorganic compounds. pnas.orgresearchgate.netnih.gov This model, which is publicly available, has been used to predict the melting point of this compound. pnas.orgmaterialsproject.org The GNN architecture is particularly well-suited for this task as it can effectively learn from the graphical representation of crystal structures. pnas.orgresearchgate.net

The development of such predictive models is often hampered by the scarcity of experimental data for many materials. snu.ac.kr To address this, transfer learning has emerged as a powerful strategy. snu.ac.kr In this approach, a model is first pre-trained on a large dataset of a related but more readily available property, such as atomization energy calculated using density functional theory (DFT). snu.ac.kr The knowledge gained from this pre-training is then transferred to a model for predicting a property with a smaller dataset, like melting temperature. snu.ac.kr This has been shown to significantly improve the accuracy of melting point predictions for a wide range of inorganic crystals. snu.ac.kr

Beyond melting points, machine learning holds promise for predicting a variety of other properties of this compound. By analogy with studies on other fluorides and oxides, machine learning models could be developed to predict properties such as thermal expansion. scidb.cn For instance, a study on fluorides and oxides used connectivity descriptors within a machine learning framework to effectively learn thermal expansion behavior from small datasets. scidb.cn

The table below summarizes a specific research finding on the machine learning-based prediction of the melting point of this compound.

Predicted PropertyMachine Learning ModelCompoundPredicted ValueKey Finding
Melting PointGraph Neural Network (GNN)This compound (GaF₃)1225.1 K (952.0 °C)A GNN model trained on a large database of inorganic compounds can rapidly and accurately predict the melting temperature of GaF₃ from its chemical formula. pnas.orgresearchgate.netnih.gov

The potential applications of various machine learning models to predict the structures and properties of this compound are detailed in the following table, based on successful applications to similar materials.

Machine Learning Model TypePotential Predicted Property for GaF₃Basis of Potential Application
Graph Neural Networks (GNN)Formation Energy, Band Gap, Electronic PropertiesGNNs have been successfully used to predict these properties for a wide range of crystalline materials by learning from their crystal structures. pnas.orgchemrxiv.orgchemrxiv.org
Machine Learning Potentials (e.g., GAP, NNP)Lattice Dynamics, Thermal Conductivity, Phase TransitionsMachine learning potentials have been developed for other metal fluorides and oxides to enable large-scale molecular dynamics simulations, which can be used to study dynamic and thermal properties. researchgate.net
Support Vector Machines (SVM) / Random Forest (RF)Crystal Structure Prediction, Phase StabilityThese models are effective for classification tasks, such as predicting whether a given composition will form a stable crystal structure.
Transfer Learning ModelsEnhanced accuracy for various propertiesBy pre-training on larger, related datasets (e.g., DFT-calculated energies), the prediction accuracy for properties with limited experimental data for GaF₃ can be significantly improved. snu.ac.kr

The continued development of machine learning methodologies and the growth of materials databases will undoubtedly lead to more accurate and diverse predictions for this compound and other inorganic compounds, accelerating the pace of materials discovery and design. pnas.orgresearchgate.net

Advanced Materials Applications of Gallium Trifluoride

Catalytic Applications of Gallium Trifluoride and its Complexes

Gallium-based compounds, particularly halides and their salts, are recognized for their utility as Lewis acid catalysts in a multitude of organic reactions. researchgate.net Their strong acidity allows them to effectively catalyze various chemical processes. researchgate.net

This compound as a Lewis Acid Catalyst in Organic Transformations

While research often highlights gallium(III) triflate (Ga(OTf)₃) as a potent Lewis acid catalyst, the principles of its catalytic activity can be extended to other gallium halides like this compound. researchgate.netnih.gov Gallium-based Lewis acids have proven effective in a range of organic transformations, including Friedel-Crafts alkylations and acylations, cyclizations of epoxyolefins, Mukaiyama aldol (B89426) condensations, and ketone reductions. researchgate.netroyalsocietypublishing.org The efficiency of these catalysts stems from their ability to accept electron pairs, thereby activating substrates and facilitating bond formation.

Gallium triflate, for instance, is noted for its water tolerance and reusability, making it a more sustainable alternative to traditional catalysts like aluminum chloride. nih.gov It can be used in low catalytic loadings to drive reactions with high chemo- and regioselectivity, leading to high yields and excellent stability. nih.gov These characteristics are indicative of the potential of gallium-based Lewis acids, including this compound, in promoting a wide array of organic reactions.

Catalytic Mechanisms in this compound Mediated Reactions

The catalytic activity of this compound and its complexes is rooted in their Lewis acidic nature. This allows them to participate in various reaction mechanisms, two notable examples being the defluorofunctionalisation of arenes and reductive amination.

Defluorofunctionalisation of Arenes:

Recent research has demonstrated the use of gallium difluoride complexes as catalysts for the defluorofunctionalisation of electron-deficient arenes. researcher.liferesearchgate.netacs.orgchemrxiv.orgnih.gov In these reactions, a gallium difluoride complex, supported by a sterically demanding β-diketiminate ligand, catalyzes the thiodefluorination of polyfluorinated aromatics. researchgate.netacs.orgchemrxiv.org

The proposed catalytic cycle involves a metathesis reaction between the gallium difluoride complex and a silicon-based reagent like TMS-SPh (trimethyl(phenylthio)silane). researchgate.netacs.orgchemrxiv.org This step forms a metal thiolate intermediate, which then acts as a nucleophile. researchgate.netacs.orgchemrxiv.org The nucleophilic thiolate attacks the fluorinated aromatic substrate, likely through a concerted SNAr (nucleophilic aromatic substitution) mechanism, resulting in the displacement of a fluoride (B91410) ion and the formation of the thiolated product. researchgate.netacs.orgchemrxiv.org

Interestingly, attempts to extend this methodology to hydrodefluorination using silanes as the hydride source were initially met with limited success. acs.orgchemrxiv.org However, the addition of a catalytic additive, NaBArF₄, was found to promote the reaction. acs.orgchemrxiv.orgnih.gov Spectroscopic and computational studies suggest that the additive coordinates to the gallium fluoride complex, polarizing the Ga-F bond and lowering the energy barrier for the metathesis reaction with the silane (B1218182). researchgate.netchemrxiv.orgnih.gov This facilitates the formation of a gallium hydrido fluoride intermediate, which is key for the catalytic turnover. researchgate.netchemrxiv.orgnih.gov

Reductive Amination:

Gallium(III) triflate has been shown to be an effective catalyst for the direct reductive amination of aldehydes. researchgate.net This one-pot, three-component reaction involves an aldehyde, an amine, and a silane as the reducing agent. researchgate.net The reaction proceeds under mild conditions and produces a variety of secondary and tertiary amines in excellent yields. researchgate.net

A plausible mechanism suggests that the gallium catalyst activates the aldehyde, facilitating the formation of an imine intermediate with the amine. The silane then reduces the imine to the corresponding amine. researchgate.net The use of gallium triflate allows for a high degree of tolerance to various functional groups. researchgate.net While this specific example uses gallium triflate, the underlying Lewis acidity that drives this transformation is a property shared by this compound. Boron trifluoride complexes have also been studied for catalyzing direct reductive amination with formic acid as the reducing agent, where the rate-determining step is the hydride transfer to a protonated imine. rsc.org

Role of this compound as a Fluoride Source in Chemical Reactions

Beyond its catalytic role, this compound can also serve as a source of fluoride ions in chemical reactions. cymitquimica.comnanorh.com This property is particularly useful in syntheses where the controlled introduction of fluoride is required. For instance, this compound can be a precursor in the synthesis of other gallium-containing materials. cymitquimica.com The trihydrate form, GaF₃·3H₂O, is a water-insoluble source of gallium for applications sensitive to oxygen. smolecule.com

Advanced Optical Materials Incorporating this compound

This compound's unique optical properties make it a valuable component in the development of advanced optical materials, particularly specialty glasses and transparent components for UV and infrared applications. nanorh.com

Development and Characterization of Gallium Fluoride Glasses

Gallium fluoride is a key component in the formulation of various fluoride glasses, which are known for their broad transmission range, low refractive index, and resistance to high-energy radiation. researchgate.net These glasses are often multicomponent systems, combining gallium fluoride with other metal fluorides like indium fluoride, barium fluoride, and zinc fluoride. researchgate.netscielo.br

The addition of gallium fluoride to indium-based fluoride glasses has been shown to improve their thermal stability, which is a critical factor for producing high-quality optical fibers. scielo.br Structural studies of gallium fluoride phosphate (B84403) glasses using advanced solid-state NMR techniques have revealed that the glass network is dominated by P-O-Ga linkages, with gallium being primarily six-coordinated in a mixed fluoride/phosphate environment. researchgate.net This structural arrangement influences the photophysical properties of the glass, making it a suitable host for rare-earth dopants used in emissive applications. researchgate.net

The table below summarizes the characteristic temperatures of a Ga-In-Ba glass composition.

Composition (mol%)Tg (°C)Tx (°C)Tc (°C)
10% Ga - 50% In - 40% Ba320394400

Tg: Glass transition temperature, Tx: Onset of crystallization temperature, Tc: Crystallization peak temperature Data from scielo.br

Fabrication of UV and Infrared Transparent Components

The transparency of gallium fluoride to both ultraviolet (UV) and infrared (IR) light makes it a suitable material for manufacturing optical components such as lenses and prisms for use in these spectral regions. nanorh.com Thin films of gallium fluoride, often deposited via chemical vapor deposition (CVD), are used in various optical and electronic devices. nanorh.com

Furthermore, gallium is used as a dopant in other transparent conductive oxides, such as zinc oxide (ZnO), to enhance their optical and electrical properties. researchgate.net For example, fluorine and gallium co-doped ZnO films exhibit high transmittance (over 90%) in the visible and near-infrared regions, making them suitable for applications like transparent electrodes in solar cells. researchgate.net Gallium oxide (Ga₂O₃) itself is a transparent conducting oxide that is being investigated for use in UV and IR detectors. mdpi.com

The table below highlights the properties of a fluorine and aluminum co-doped ZnO (FAZO) film, which demonstrates the typical performance enhancements sought with such doping strategies.

PropertyValue
Mobility29.92 cm²/Vs
Carrier Concentration2.84 × 10²⁰ cm⁻³
Resistivity7.35 × 10⁻⁴ Ω cm
Average Transmittance (400–1400 nm)~90%

Data from researchgate.net

Optical Fibers Incorporating this compound

This compound (GaF₃) is a significant component in the fabrication of advanced optical fibers, particularly those designed for transmission in the mid-infrared (Mid-IR) spectrum. optica.org Its incorporation into fluoride glass compositions helps to create materials with superior optical properties compared to traditional silica-based glasses. licheopto.comresearchgate.net Fluoride glasses, including those containing gallium, are a mature technology known for their ability to transmit light across the ultra-violet (UV), visible, near-infrared (NIR), and Mid-IR spectral ranges. optica.org

The primary advantage of using GaF₃ in optical fibers is its contribution to wide optical transparency and high thermal stability. licheopto.com Commercially available optical fibers are often based on zirconium fluoride, aluminum fluoride, or gallium fluoride. techniques-ingenieur.fr Gallium fluoride-based glasses are part of a category known as heavy metal fluoride glasses, which are of interest for fiber optics operating beyond 2 µm. researchgate.net For instance, fluoroindate glasses, which may incorporate GaF₃ to enhance thermal stability, have a transmission window extending from 0.3 µm up to 5.5 µm. optica.orgresearchgate.net

Research into lead-based fluoride glasses, such as the PbF₂-GaF₃-ZnF₂ system, has also demonstrated the utility of this compound. The unique properties conferred by GaF₃ make it a valuable material for producing specialty glasses and optical fibers used in telecommunications and photonics. licheopto.com It can be used in the preparation of optical gallium fluoride glass, highlighting its role in developing next-generation optical components. samaterials.com

Thin Film Technologies Utilizing this compound as a Precursor or Component

This compound is a versatile material in the development of thin-film technologies, serving as both a precursor and a direct component in various deposition methods. nanorh.comamericanelements.com Its properties are leveraged to create films for optical and electronic devices. nanorh.com

Chemical Vapor Deposition (CVD) is a widely used technique for producing thin films with high growth rates and uniformity, making it suitable for large-scale applications. harvard.edu In this process, gaseous reactants are used to deposit a solid film on a substrate. aemdeposition.com this compound is employed as a precursor in CVD to deposit gallium fluoride thin films. nanorh.com These films find applications in both optical and electronic devices due to the desirable properties of the fluoride material. nanorh.com While CVD can be used for a range of materials, including gallium compounds like GaAs or GaN through Metal-Organic Chemical Vapor Deposition (MOCVD), the use of GaF₃ specifically facilitates the creation of fluoride-based layers. aemdeposition.comrsc.org

Atomic Layer Deposition (ALD) is a precision-focused thin-film deposition technique that allows for the creation of conformal, uniform, and pinhole-free coatings with thickness control at the atomic level. mdpi.comrsc.org The process involves sequential, self-limiting surface reactions of gaseous precursors. google.com ALD is particularly advantageous for creating protective and functional layers on complex topographies, such as those found in lithium-ion battery cathodes. rsc.orghanyang.ac.kr

While direct ALD of this compound is not extensively detailed, the ALD of other metal fluorides like aluminum fluoride (AlF₃) and magnesium fluoride (MgF₂) is well-established, often using a metal precursor and a fluorine source like hydrogen fluoride (HF) or tungsten hexafluoride (WF₆). mdpi.comresearchgate.net For instance, AlF₃ ALD has been developed using trimethylaluminum (B3029685) (TMA) and HF at temperatures between 100 and 200 °C. researchgate.net Given the capabilities of ALD, multicomponent films can be grown by sequencing the appropriate precursors, suggesting a pathway for depositing gallium-containing fluoride or oxyfluoride films. google.com Plasma-Enhanced ALD (PEALD) can be used to activate the process at lower temperatures or when higher energy is needed for the chemical reactions. mdpi.com For example, plasma-enhanced ALD has been used to grow amorphous gallium oxide (a-GaOₓ) thin films, which can be self-doped by introducing oxygen vacancies to achieve semiconducting properties. spiedigitallibrary.org

Sputtering is a physical vapor deposition (PVD) method where atoms are ejected from a solid target material by bombardment with energetic ions and deposited onto a substrate. unibo.it This technique is valued for its ability to deposit highly uniform layers at low temperatures. mdpi.com Various sputtering methods exist, including radio frequency (RF) sputtering, which is suitable for insulating targets, and ion-beam sputtering (IBS). unibo.it

Sputtering has been used to deposit a wide range of gallium-containing films, such as gallium oxide (Ga₂O₃) and gallium-doped zinc oxide (ZnO:Ga). mdpi.comresearchgate.net For Ga₂O₃ films, a ceramic Ga₂O₃ target is often sputtered in an Ar or Ar + O₂ atmosphere using an RF power source. mdpi.com Research has also been conducted on sputtering from a liquid gallium target to produce gallium oxide films. mdpi.com Similarly, iron-gallium (FeGa) films have been deposited using both ion-beam sputtering and RF magnetron sputtering. aip.org While direct sputtering of a GaF₃ target is less commonly documented, the technique's versatility allows for the deposition of fluoride films. For example, MgF₂ films have been deposited by IBS and RF planar magnetron sputtering, demonstrating that fluoride materials can be effectively sputtered, although controlling stoichiometry to prevent fluorine deficiency can be a challenge. csic.es

Table 1: Comparison of Sputtering Deposition Techniques for Gallium-Related Films This table is generated based on data for similar materials to illustrate the techniques' parameters.

Deposition Technique Target Material Substrate Typical Pressure Power/Potential Resulting Film Reference
RF Magnetron Sputtering Pt Si diaphragm 0.5 Pa (Argon) N/A Pt film for FeGa deposition aip.org
RF Sputtering Liquid Ga Si wafer 0.5-2.0 Pa (Ar + O₂) 1200-1400 V DC Ga₂O₃ mdpi.com
Ion-Beam Sputtering Fe₈₁Ga₁₉ Si diaphragm with Pt N/A N/A SD–Fe₈₁Ga₁₉ aip.org

Epitaxial growth techniques are used to grow high-quality, single-crystal thin films on a crystalline substrate. These methods are crucial for advanced semiconductor and optoelectronic devices. aip.orgkaust.edu.sa

Molecular Beam Epitaxy (MBE) is a sophisticated process that occurs in an ultra-high vacuum environment, allowing for precise control over the growth of thin films one atomic layer at a time. aip.org While the direct MBE growth of this compound is not widely reported, the technique has been extensively used for other fluoride compounds and for gallium-based semiconductors. For instance, high-quality epitaxial films of Group II fluorides like CaF₂ and SrF₂ have been grown on GaAs and Si substrates. aip.orgmdpi.com The close lattice match between some fluorides and common semiconductors makes them ideal for creating insulator-on-semiconductor heterostructures. aip.org MBE has also been the primary method for growing gallium nitride (GaN) films, for example, on 2D MoS₂ layers via van der Waals epitaxy. mdpi.com

Halide Vapor Phase Epitaxy (HVPE) is another important technique, particularly for the thick-film growth of materials like GaN. mdpi.com It involves the reaction of metal halides with group V hydrides at high temperatures. The principles of HVPE could theoretically be adapted for the growth of gallium fluoride materials, although this application is not as commonly researched as its use for nitrides and oxides. mdpi.com

Epitaxial growth of various fluorides demonstrates the potential for developing GaF₃-related epitaxial structures for electronic and optical applications. mdpi.com

Sputter Deposition Techniques (e.g., Ion Beam Sputter Deposition, Radio Frequency Sputtering) of Gallium Fluoride Films

Energy Storage Materials Incorporating this compound

This compound is emerging as a critical material in the development of next-generation energy storage devices, particularly all-solid-state batteries. nih.gov Its applications range from being a component in high-conductivity solid electrolytes to an activating agent in electrode materials. nih.govazom.com The push towards solid-state systems over traditional liquid-electrolyte lithium-ion batteries is driven by the promise of enhanced safety, longer battery life, and higher energy densities. azom.com

Recent research has highlighted the potential of GaF₃ in novel solid electrolytes. A gel-like electrolyte composed of lithium chloride and gallium fluoride has demonstrated promise for improving ion transport. azom.com A study published in 2023 investigated amorphous 2LiX-GaF₃ (where X = Cl, Br, I) compounds, which function as pliable, fast Li⁺ conductors. nih.gov The 2LiCl-GaF₃ composition, in particular, exhibited a high ionic conductivity of 3.20 mS/cm at room temperature. nih.gov The mechanism behind this high conductivity is attributed to a "charge-clustering" phenomenon, where the combination of fluorine and chlorine weakens the bond between lithium and other components, allowing lithium ions to move more freely and efficiently through the electrolyte. azom.com

In another innovative approach, GaF₃ has been used as an additive to activate metal fluoride electrodes in all-solid-state alkali-ion batteries. nih.gov By introducing a small amount of GaF₃ into a manganese fluoride (MnF₂) electrode, liquid gallium metal is generated in situ. nih.gov This liquid metal creates continuous ion/electron transport networks, while gallium doped into the LiF crystal structure catalyzes the splitting of Li-F bonds. nih.gov This strategy was shown to increase the lithium-ion storage capacity of MnF₂ by 87% and the sodium-ion storage capacity of FeF₃ by 33%. nih.gov

Furthermore, GaF₃ is a key reactant in the synthesis of fluoride-based solid electrolytes for sodium-ion batteries. A sodium-rich heterostructure electrolyte (Na₃GaF₆-Ga₂O₃-NaCl) was synthesized using NaF and GaF₃, activated by liquid gallium. nih.gov This material exhibited an ionic conductivity up to 10⁻⁴ S/cm at 40 °C, among the highest reported for fluoride-based sodium-ion solid electrolytes. nih.gov

Table 2: Ionic Conductivities of 2LiX-GaF₃ Electrolytes at 25°C

Electrolyte Composition Ionic Conductivity (mS/cm) Reference
2LiCl-GaF₃ 3.20 nih.gov
2LiBr-GaF₃ 0.84 nih.gov

Research on this compound in Fluoride Ion Batteries

Fluoride Ion Batteries (FIBs) are being explored as a next-generation energy storage technology with the potential for high energy density, possibly exceeding that of conventional lithium-ion batteries. nanorh.comresearchgate.nettudelft.nl Research has identified this compound as a material of interest in this field. nanorh.com While many FIB cathode materials like metal fluorides suffer from poor cycle life due to large volume changes during fluorination and defluorination, strategies are being developed to improve their performance. jst.go.jp

One innovative approach involves a liquid metal activation strategy where a small amount of GaF₃ is introduced into the electrode material. researchgate.netnih.gov In this process, liquid gallium is generated in situ and doped into the LiF crystal structure. nih.gov This dual state of gallium—as a liquid metal maintaining ion/electron transport networks and as a dopant catalyzing Li-F bond splitting—has been shown to significantly enhance the storage capacity of other metal fluorides. researchgate.netnih.gov For example, this strategy increased the lithium-ion storage capacity of Manganese(II) fluoride (MnF₂) by 87% and the sodium-ion storage capacity of Iron(III) fluoride (FeF₃) by 33%. nih.gov This demonstrates GaF₃'s potential role in overcoming the intrinsic problems of metal fluoride electrodes for next-generation batteries. nih.gov

This compound as a Component in Solid-State Electrolytes

This compound is a key component in the development of novel solid-state electrolytes (SSEs) for safer, more efficient all-solid-state batteries. nih.govazom.com A significant area of research focuses on amorphous mixed-halide materials, such as 2LiX-GaF₃ (where X = Cl, Br, I). nih.gov These materials exhibit high ionic conductivity and a unique clay-like mechanical pliability, which improves the crucial contact between the electrolyte and electrodes. nih.govazom.com

The high ionic conductivity in these systems is attributed to a "charge-clustering" mechanism. nih.govazom.com The mechanochemical mixing of lithium halides (LiX) with GaF₃ results in the formation of complex mixed anions, Ga(X, F)ₙ. nih.gov This clustering of different halides on the gallium-based polyanions weakens the binding affinity for Li⁺ ions, enabling their fast transport through the material. nih.gov Research has shown that the ionic conductivity varies with the halide used, with 2LiCl-GaF₃ exhibiting the highest conductivity. nih.gov

Table 1: Ionic Conductivities of 2LiX-GaF₃ Solid-State Electrolytes at 25°C This table is interactive. Users can sort and filter the data.

Compound Ionic Conductivity (mS/cm)
2LiCl-GaF₃ 3.20
2LiBr-GaF₃ 0.84
2LiI-GaF₃ 0.03

Data sourced from reference nih.gov.

Furthermore, GaF₃ is used in synthesizing other advanced fluoride SSEs. A sodium-rich heterostructure electrolyte, Na₃GaF₆-Ga₂O₃-NaCl, was synthesized via the in situ oxidation of liquid gallium, activating the solid-phase reaction of NaF and GaF₃. nih.gov This material exhibits an ionic conductivity of up to 10⁻⁴ S/cm at 40°C, the highest reported for fluoride-based sodium-ion SSEs, along with exceptional air stability. nih.gov

Coordination Chemistry of this compound for Advanced Materials Development

The coordination chemistry of gallium(III) is foundational to its application in various fields, from catalysis to the development of 68Ga-containing radiopharmaceuticals for positron emission tomography (PET). acs.orgmdpi.com Gallium(III) fluoride complexes, in particular, are being heavily investigated for creating advanced functional materials, especially those involving macrocyclic ligands for applications in medical imaging.

Synthesis and Characterization of Gallium(III) Fluoride Complexes with Macrocyclic Chelators

Researchers have successfully synthesized and characterized numerous gallium(III) fluoride complexes using macrocyclic chelators, which enhance the thermodynamic and kinetic stability of the resulting compounds. nih.govacs.org These ligands are often based on the 1,4,7-triazacyclononane (B1209588) (tacn) core. acs.org

A common synthetic strategy involves preparing a gallium(III) chloride complex first, followed by a halide exchange reaction to introduce fluoride. nih.govacs.orgresearchgate.net For example, the complex [GaCl(Bn-NODP)] was prepared by reacting a bis(phosphinate)-functionalized macrocyclic chelator (H₂(Bn-NODP)) with a gallium salt. nih.govacs.org Subsequent treatment with aqueous potassium fluoride (KF) readily forms the analogous fluoride complex, [GaF(Bn-NODP)]. nih.govacs.org Spectroscopic and single-crystal X-ray analysis of these complexes confirm a distorted octahedral geometry, with the macrocycle providing five coordination sites (pentadentate) and the halide ligand completing the coordination sphere. nih.govacs.org In [GaF(Bn-NODP)], the dianionic Bn-NODP chelator binds to gallium(III) via an N₃O₂ donor set, with a Ga-F bond length of 1.832(1) Å. nih.govacs.org

Table 2: Examples of Gallium(III) Fluoride Complexes with Macrocyclic Chelators This table is interactive. Users can sort and filter the data.

Complex Precursor Complex Macrocyclic Ligand Key Findings
[GaF(Bn-NODP)] [GaCl(Bn-NODP)] H₂(Bn-NODP) (bis-phosphinate functionalized tacn) Distorted octahedral geometry confirmed by crystal structure analysis. Shows high stability. nih.govacs.org
[GaF(L)] [GaCl(L)] H₂L (1-benzyl-1,4,7-triazacyclononane-4,7-dicarboxylic acid) Synthesized via Cl⁻/F⁻ exchange or hydrothermal synthesis. Characterized by X-ray analysis and NMR. researchgate.net
[MF₃(BnMe₂-tacn)] (M=Ga, Fe) Not specified BnMe₂-tacn (neutral tacn-based ligand) Used for 18F/19F isotopic exchange studies, showing high 18F uptake. acs.org

Data sourced from references nih.govacs.orgresearchgate.net.

Investigation of Fluoride Binding and Ligand Design for Specific Applications

A primary driver for designing gallium(III) macrocyclic complexes is their use as molecular scaffolds for binding the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) for PET imaging. nih.govacs.orgacs.org The goal is to develop a stable complex where ¹⁸F can be incorporated quickly and efficiently under mild, aqueous conditions. acs.orgsnmjournals.org

The design of the macrocyclic ligand is critical to the stability and fluoride-binding properties of the complex. Studies comparing different ligands have shown that subtle changes in the chelator structure significantly impact performance. For instance, the [Ga¹⁸F(Bn-NODP)] complex, featuring phosphinate donor groups, exhibits excellent stability in physiological buffers. nih.govacs.org It is a considerably superior fluoride-binding scaffold compared to the analogous complex [Ga¹⁸F(Bn-NODA)], which has carboxylate donors and undergoes rapid hydrolysis. nih.govacs.org This highlights the importance of ligand design in tuning the properties of the final complex for specific applications. nih.gov

Ligands have also been designed with additional functional groups to target specific biological entities. One such example is a pentadentate ligand based on a triazacyclononane backbone functionalized with a dimethylaminostilbene group, which is known to bind to amyloid-β plaques associated with Alzheimer's disease. rsc.org This ligand successfully formed a stable Ga-[¹⁸F]F complex, demonstrating a strategy for creating targeted diagnostic imaging agents. rsc.org

Adduct Formation and Reactivity Studies of Gallium Fluoride Complexes

The reactivity of gallium fluoride and its complexes is a subject of ongoing study. GaF₃ can form adducts with various molecules. For instance, it reacts with nitrosyl fluoride (NOF) to produce complexes like (NO)₃Ga₂F₉, which can be studied by techniques such as differential scanning calorimetry to determine the thermodynamics of their dissociation. sci-hub.se

In the realm of organometallic chemistry, donor-stabilized organogallium(III) fluorides have been used as precursors to generate highly reactive species. uwo.ca Dehydrohalogenation of an N-heterocyclic carbene (NHC) stabilized gallium(III) fluoride was explored as a route to generate a transient gallene (a compound with a gallium-carbon double bond), with its formation evidenced by trapping with an aldehyde. uwo.ca

Fluorine-bridged gallium(III) complexes have also been synthesized and studied. acs.org Complexes of the type IPr·GaCl₂(μ-F)EFₙ₋₁ (where IPr is an NHC and EFₙ⁻ is a weakly coordinating anion like SbF₆⁻ or BF₄⁻) were characterized in solution and the solid state. The adduct with BF₄⁻ was found to readily decompose into gallium fluoride species like [IPr·GaCl₂F] and gaseous BF₃, demonstrating a pathway for fluoride transfer and reactivity. acs.org

Emerging Applications in Solid-State Chemistry and Engineering

The unique properties of this compound make it a versatile compound in solid-state chemistry and engineering beyond battery applications. cymitquimica.com Its high thermal stability and defined crystal structure are advantageous for creating durable materials. samaterials.commaterialsproject.org

One significant application is in the production of specialty optical materials, particularly fluoride glasses. samaterials.com GaF₃ is a known glass-forming agent, often combined with other metal fluorides like tin difluoride (SnF₂) or indium trifluoride (InF₃) to create stable multicomponent glasses. researchgate.netcapes.gov.br These fluoroindate and fluorogallate glasses are of interest for applications requiring transparency in the mid-infrared region. sbfisica.org.br

In the electronics industry, GaF₃ is used in the manufacture of semiconductor materials and electronic components. heegermaterials.com It also serves as a precursor for synthesizing other functional materials and has been investigated for its catalytic properties in organic synthesis. cymitquimica.comnanorh.comheegermaterials.com Additionally, research has pointed to potential applications in the nuclear industry for developing new materials for nuclear fuel and radiation-resistant coatings. nanorh.com The fundamental electronic structure and bonding in GaF₃ continue to be a subject of study, providing insights into the properties of metal fluorides for materials design. erode-sengunthar.ac.in

Development of Novel Gallium-Containing Advanced Materials

This compound (GaF₃) serves as a critical precursor and component in the synthesis of a variety of advanced materials, primarily due to its unique properties such as high thermal stability, chemical resistance, and specific optical characteristics. cymitquimica.comlicheopto.com Its application is particularly notable in the development of specialized glasses and crystalline materials for optical and electronic devices. cymitquimica.comnanorh.com

Researchers have focused on incorporating GaF₃ into fluoride and fluorophosphate (B79755) glass systems. These materials are of significant interest due to their wide transmission range, low refractive index, and resistance to high-energy radiation. researchgate.net Gallium fluoride is used in the preparation and research of optical fluorogallate glasses, which are valued for their optical quality. samaterials.comthermofisher.com

A key area of research involves gallium fluoride phosphate glasses. A study on the glass system xGa(PO₃)₃–(40 − x)GaF₃–20BaF₂–20ZnF₂–20SrF₂ revealed important structural details. researchgate.net In these glasses, gallium is predominantly six-coordinated, featuring a mixed environment of fluoride and phosphate ligands. researchgate.net Advanced techniques like Nuclear Magnetic Resonance (NMR) and ⁷¹Ga{³¹P} Spin Echo Double Resonance (REDOR) have been employed to quantify the ligand distribution around the gallium atoms. researchgate.net The structural framework of these glasses is largely supported by P-O-Ga linkages, which contributes to their stability and properties. researchgate.net

The development of high-surface-area materials using GaF₃ has also been explored. A fluoride sol-gel method has been used to synthesize amorphous GaF₃ with a high surface area and significant Lewis acidity. ung.si This novel preparation route opens possibilities for new catalytic applications, although its activity was found to be less than that of high-surface-area aluminum fluoride (HS-AlF₃) in certain reactions. ung.si

Furthermore, GaF₃ is utilized as a precursor in chemical vapor deposition (CVD) processes to create thin films for optical and electronic applications. nanorh.com It is also a component in the synthesis of advanced ceramics and phosphors, where its properties contribute to the enhanced performance of the final materials. licheopto.com

Interactive Data Table: Composition of Gallium Fluoride Phosphate Glasses

This table details the molar composition of the experimental gallium fluoride phosphate glass system studied for advanced material applications. researchgate.net

ComponentSample 1 (mol%)Sample 2 (mol%)Sample 3 (mol%)Sample 4 (mol%)Sample 5 (mol%)
Ga(PO₃)₃ 510152025
GaF₃ 3530252015
BaF₂ 2020202020
ZnF₂ 2020202020
SrF₂ 2020202020

Research in Nuclear Industry Materials (e.g., Nuclear Fuel Components, Radiation-Resistant Coatings)

This compound has been investigated for its potential utility in the demanding environment of the nuclear industry. nanorh.com Research has spanned applications from nuclear fuel components to the formulation of coatings that can withstand intense radiation fields. nanorh.com

Nuclear Fuel Components

The interest in GaF₃ for nuclear fuel components is linked to the development of advanced reactor designs, specifically Molten Salt Reactors (MSRs). inl.gov MSRs utilize molten fluoride salts as both the coolant and the solvent for the nuclear fuel, which can include materials like uranium tetrafluoride (UF₄) or plutonium trifluoride (PuF₃). uts.edu.au These reactors operate at high temperatures and low pressures, offering potential safety and efficiency benefits. inl.govmdpi.com

Fluoride salts are chosen for these systems due to their high boiling points, good heat capacity, and stability in high radiation fields. uts.edu.au While mixtures like FLiBe (lithium fluoride and beryllium fluoride) and FLiNaK (lithium fluoride, sodium fluoride, and potassium fluoride) are commonly studied, the fundamental chemistry of fluoride salt mixtures is critical. mdpi.comresearchgate.net The study of various metal fluorides, including GaF₃, is relevant for understanding and predicting the complex chemical behavior within the reactor core, such as redox potential and material compatibility. mdpi.com The stability of fluoride compounds against dissociation and corrosion is paramount, and GaF₃'s properties make it a candidate for research in this context.

Radiation-Resistant Coatings

The development of materials that can resist degradation from ionizing radiation is crucial for the longevity and safety of nuclear facilities and space electronics. polimi.itpaint.org Gallium compounds, such as gallium nitride (GaN) and gallium oxide (Ga₂O₃), are known for being wide-bandgap semiconductors that are inherently more resistant to radiation than conventional silicon-based materials due to their strong atomic bonds. spiedigitallibrary.orgpsu.edu

Research into GaF₃ for radiation-resistant coatings builds on this foundation. nanorh.com Fluoride-based materials, particularly certain glasses, are noted for their high radiation resistance. researchgate.net For instance, gallium fluoride phosphate glasses have been recognized for their ability to withstand high-energy radiation. researchgate.net This property is essential for applications where materials are exposed to gamma rays, neutrons, or other high-energy particles. Coatings containing metal compounds can provide effective shielding from such radiation. paint.org GaF₃ can be used to produce thin films via chemical vapor deposition, a process used to apply protective coatings. nanorh.com The combination of gallium's known radiation tolerance in compounds like GaN and the stability of metal fluorides suggests a strong potential for GaF₃-based coatings in nuclear and aerospace applications. nanorh.compsu.edu

Interactive Data Table: Properties of Potential Nuclear Materials

This table compares the physical properties of this compound with other compounds relevant to nuclear applications.

PropertyThis compound (GaF₃)Gallium Oxide (β-Ga₂O₃)Silicon Carbide (SiC)Gallium Nitride (GaN)
Molecular Weight ( g/mol ) 126.72 nanorh.com187.4440.1083.73
Density (g/cm³) 4.47 nanorh.com5.883.216.15
Melting Point (°C) 800 nanorh.com~1855~2730 (decomposes)~2500 (decomposes)
Bandgap (eV) -~4.8-4.9 spiedigitallibrary.orgmdpi.com~3.3 mdpi.com~3.4 mdpi.com
Breakdown Electric Field (MV/cm) -8 mdpi.com33.3
Key Research Application Optical materials, radiation resistance nanorh.comresearchgate.netPower electronics, radiation resistance spiedigitallibrary.orgmdpi.comHigh-power electronics novelcrystal.co.jpHigh-frequency electronics, radiation resistance psu.edunovelcrystal.co.jp

Q & A

Q. What are the established synthesis methods for gallium trifluoride (GaF₃), and how can its purity be validated experimentally?

GaF₃ is typically synthesized via direct fluorination of gallium metal or gallium oxide (Ga₂O₃) using hydrofluoric acid (HF) or fluorine gas. For example, anhydrous GaF₃ can be prepared by reacting Ga metal with HF under controlled conditions . Purity validation involves:

  • X-ray diffraction (XRD) to confirm crystal structure (α-GaF₃ is rhombohedral, while β-GaF₃ is cubic).
  • Thermogravimetric analysis (TGA) to detect hydrated forms (e.g., GaF₃·3H₂O).
  • Inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities .

Q. What experimental techniques are used to characterize GaF₃’s physical and chemical properties?

Key methods include:

Property Technique Example Data
Crystal structureXRD, neutron diffractionα-GaF₃: Rhombohedral (a=5.18 Å)
Thermal stabilityTGA, differential scanning calorimetryDehydration at ~200°C
Optical propertiesUV-Vis spectroscopyBandgap: ~4.9 eV (anhydrous)
Surface morphologyScanning electron microscopy (SEM)Particle size: 50–200 nm

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in GaF₃’s electronic structure reported across studies?

Discrepancies in bandgap measurements (4.2–5.1 eV) may arise from defects or hydration. Density functional theory (DFT) simulations can:

  • Model defect states (e.g., oxygen vacancies in GaF₃·3H₂O).
  • Predict electronic transitions under varying hydration levels.
  • Cross-validate results with experimental X-ray photoelectron spectroscopy (XPS) data .

Q. What statistical approaches are recommended for reconciling contradictory data on GaF₃’s reactivity in fluorination reactions?

  • Triangulation : Combine data from multiple techniques (e.g., XRD for phase purity, gas chromatography for reaction byproducts).
  • Error propagation analysis : Quantify uncertainties in reaction temperature or fluorine partial pressure.
  • Multivariate regression : Identify dominant factors (e.g., humidity, precursor ratios) affecting reactivity .

Q. How can machine learning enhance the analysis of GaF₃ in complex matrices (e.g., plutonium-gallium alloys)?

A 2023 study used laser-induced breakdown spectroscopy (LIBS) with a convolutional neural network (CNN) to detect GaF₃ in plutonium matrices. Key steps:

  • Train CNN on LIBS spectral libraries (GaF₃ peaks at 294.4 nm and 403.3 nm).
  • Achieve a detection limit of 0.05 wt% Ga with <5% relative error.
  • Validate results against neutron activation analysis (NAA) .

Q. What safety protocols are critical for handling GaF₃ in high-temperature experiments?

  • Storage : Keep anhydrous GaF₃ in argon-filled desiccators to prevent hydrolysis.
  • PPE : Use HF-resistant gloves, face shields, and fume hoods during synthesis.
  • Emergency response : Neutralize spills with calcium gluconate gel (for HF exposure) .

Q. How can GaF₃’s environmental impact be assessed methodically?

Follow the RightAnswer Knowledge Solutions framework:

  • Chemical identification : Verify CAS 7783-51-9 via PubChem.
  • Ecotoxicity assays : Test aquatic toxicity using Daphnia magna.
  • Leaching studies : Simulate groundwater interaction (pH 5–9) .

Methodological Challenges and Solutions

Q. Why does GaF₃’s hygroscopic nature complicate spectroscopic analysis, and how can this be mitigated?

Hydration forms (e.g., GaF₃·3H₂O) alter IR and Raman spectra. Mitigation strategies:

  • Conduct experiments in gloveboxes (<1 ppm H₂O).
  • Use in situ dehydration coupled with real-time XRD .

Q. What validation criteria should be applied when using machine learning for GaF₃ data analysis?

  • Training data diversity : Include spectra from varying concentrations and matrices.
  • Cross-validation : Split data into training (70%), validation (20%), and test (10%) sets.
  • Uncertainty quantification : Report confidence intervals for predictions .

Q. How can cross-disciplinary approaches (e.g., materials science + radiochemistry) advance GaF₃ research?

  • Apply GaF₃’s radiation resistance (from IAC-23.C2.6.5 shielding studies) to nuclear sensor design.
  • Integrate GaF₃ into cryogenic additive manufacturing for space-grade composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.